3-Iodo-1-isopropyl-1H-pyrazole
Overview
Description
3-Iodo-1-isopropyl-1H-pyrazole is a heterocyclic organic compound characterized by a five-membered ring structure containing two nitrogen atoms and an iodine substituent at the third position. This compound is part of the pyrazole family, which is known for its versatility in organic synthesis and medicinal chemistry .
Mechanism of Action
Target of Action
As a pharmaceutical intermediate, it may be used to synthesize more complex compounds that interact with specific biological targets .
Mode of Action
It’s worth noting that pyrazole derivatives are known to exhibit a broad range of biological activities, which suggests that 3-iodo-1-isopropyl-1h-pyrazole could potentially interact with various biological targets .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, it is known to be light-sensitive and incompatible with oxidizing agents, acids, and bases . Therefore, it should be handled in a well-ventilated place and stored in a dry, cool, and well-ventilated environment .
Biochemical Analysis
Biochemical Properties
3-Iodo-1-isopropyl-1H-pyrazole plays a significant role in biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been found to interact with alcohol dehydrogenase enzymes, which are involved in the metabolism of alcohols in the body . The nature of these interactions often involves the binding of this compound to the active site of the enzyme, potentially inhibiting its activity. This inhibition can affect the overall metabolic processes in which these enzymes are involved.
Cellular Effects
The effects of this compound on various types of cells and cellular processes are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to alter the expression of certain genes involved in metabolic pathways . Additionally, this compound can impact cellular metabolism by inhibiting key enzymes, leading to changes in the metabolic flux and levels of metabolites within the cell.
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It binds to specific biomolecules, such as enzymes, and inhibits their activity. This inhibition can occur through competitive binding at the active site or through allosteric modulation, where the compound binds to a different site on the enzyme, causing a conformational change that reduces its activity . Additionally, this compound can influence gene expression by interacting with transcription factors or other regulatory proteins, leading to changes in the transcriptional activity of target genes.
Temporal Effects in Laboratory Settings
The effects of this compound can change over time in laboratory settings. The compound’s stability and degradation are important factors to consider. It has been noted that this compound is light-sensitive and can degrade when exposed to light . Over time, this degradation can lead to a decrease in its effectiveness in biochemical assays. Long-term studies have shown that the compound can have lasting effects on cellular function, including sustained inhibition of enzyme activity and prolonged changes in gene expression.
Dosage Effects in Animal Models
In animal models, the effects of this compound vary with different dosages. At lower doses, the compound may exhibit minimal effects, while higher doses can lead to significant biochemical and physiological changes. For example, high doses of this compound have been associated with toxic effects, including cellular damage and disruption of normal metabolic processes . Threshold effects have also been observed, where a certain dosage level is required to elicit a measurable response in the animal model.
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that play key roles in these pathways. For instance, the compound can inhibit enzymes involved in the metabolism of alcohols, leading to changes in the levels of metabolites and the overall metabolic flux . These interactions can have downstream effects on other metabolic processes, highlighting the compound’s potential impact on cellular metabolism.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are critical for its biochemical activity. The compound is transported through the cell membrane and distributed to various cellular compartments. It interacts with transporters and binding proteins that facilitate its movement within the cell . The localization and accumulation of this compound in specific tissues can influence its overall effectiveness and potential toxicity.
Subcellular Localization
This compound exhibits specific subcellular localization, which can affect its activity and function. The compound is directed to particular compartments or organelles within the cell through targeting signals or post-translational modifications . This localization is essential for its interaction with target biomolecules and its overall biochemical effects. For example, the compound may accumulate in the mitochondria, where it can influence mitochondrial function and energy metabolism.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Iodo-1-isopropyl-1H-pyrazole typically involves the iodination of 1-isopropyl-1H-pyrazole. One common method includes the use of iodine and a suitable oxidizing agent, such as hydrogen peroxide or sodium hypochlorite, under mild conditions. The reaction proceeds through electrophilic substitution, where the iodine atom is introduced at the third position of the pyrazole ring .
Industrial Production Methods: Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. These methods often utilize automated systems for precise control of reaction parameters, such as temperature, pressure, and reagent concentration .
Chemical Reactions Analysis
Types of Reactions: 3-Iodo-1-isopropyl-1H-pyrazole undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the pyrazole ring or the substituents.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium azide or potassium cyanide can be used to replace the iodine atom.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be employed.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Major Products Formed:
Substitution Products: Depending on the nucleophile, products such as 3-azido-1-isopropyl-1H-pyrazole or 3-cyano-1-isopropyl-1H-pyrazole can be formed.
Oxidation Products: Oxidation can lead to the formation of pyrazole derivatives with higher oxidation states.
Reduction Products: Reduction typically results in the formation of pyrazole derivatives with lower oxidation states.
Scientific Research Applications
3-Iodo-1-isopropyl-1H-pyrazole has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is used in the study of enzyme inhibition and protein-ligand interactions.
Industry: The compound is utilized in the production of agrochemicals and specialty chemicals
Comparison with Similar Compounds
3-Iodo-1H-pyrazole: Lacks the isopropyl group, which may affect its reactivity and binding properties.
1-Isopropyl-1H-pyrazole: Lacks the iodine substituent, which can influence its chemical behavior and applications.
3-Bromo-1-isopropyl-1H-pyrazole: Similar structure but with a bromine atom instead of iodine, leading to different reactivity and properties
Uniqueness: 3-Iodo-1-isopropyl-1H-pyrazole is unique due to the presence of both the iodine substituent and the isopropyl group. This combination imparts distinct chemical properties, such as increased reactivity in substitution reactions and enhanced binding affinity in biological applications .
Properties
IUPAC Name |
3-iodo-1-propan-2-ylpyrazole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9IN2/c1-5(2)9-4-3-6(7)8-9/h3-5H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OQIHVCDANZPVDQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1C=CC(=N1)I | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9IN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.05 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1266115-22-3 | |
Record name | 3-iodo-1-(propan-2-yl)-1H-pyrazole | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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